5-{(Z)-1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(4-methylpiperidino)-1,3-thiazol-4-one
Description
Properties
Molecular Formula |
C26H26N4O2S |
|---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
(5Z)-5-[[3-(3-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4-one |
InChI |
InChI=1S/C26H26N4O2S/c1-18-11-13-29(14-12-18)26-27-25(31)23(33-26)16-20-17-30(21-8-4-3-5-9-21)28-24(20)19-7-6-10-22(15-19)32-2/h3-10,15-18H,11-14H2,1-2H3/b23-16- |
InChI Key |
JZDGTZCHWSOEJH-KQWNVCNZSA-N |
Isomeric SMILES |
CC1CCN(CC1)C2=NC(=O)/C(=C/C3=CN(N=C3C4=CC(=CC=C4)OC)C5=CC=CC=C5)/S2 |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=O)C(=CC3=CN(N=C3C4=CC(=CC=C4)OC)C5=CC=CC=C5)S2 |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation
The pyrazole core is constructed via cyclocondensation of 3-methoxyphenylhydrazine with 1-phenylpropane-1,3-dione under acidic conditions:
Reaction Conditions
Characteristic NMR signals (CDCl):
Purification Optimization
Crystallization from methanol/water (3:1) achieves >95% purity by HPLC. Critical parameters:
Synthesis of Intermediate B: 2-(4-Methylpiperidino)-1,3-thiazol-4-one
Thiazole Ring Construction
A modified Hantzsch synthesis employs 4-methylpiperidine as the amine component:
Reaction Scheme
-
Chloroacetylation of 4-methylpiperidine
-
Reaction with ammonium thiocyanate in acetone
-
Cyclization under basic conditions
Optimized Conditions
Key IR absorptions:
Knoevenagel Condensation: Final Coupling
Reaction Parameters
The critical Z-configuration is controlled through solvent selection and catalyst system:
Optimized Protocol
Stereochemical Control
The Z-selectivity arises from:
-
Bulky 3-methoxyphenyl group favoring cis-orientation
-
Conjugation stabilization of the (Z)-isomer
X-ray crystallography confirms the Z-configuration through:
Large-Scale Production Considerations
Waste Stream Management
Key byproducts and treatment methods:
| Byproduct | Source | Treatment |
|---|---|---|
| Ammonium chloride | Hantzsch synthesis | Neutralization (NaOH) |
| Piperidine HCl | Knoevenagel catalyst | Distillation recovery |
| Unreacted aldehydes | Coupling reaction | Activated carbon adsorption |
Analytical Characterization
Spectroscopic Fingerprints
NMR (500 MHz, DMSO-d)
-
δ 8.21 (s, 1H, CH=)
-
δ 7.89–6.92 (m, 13H, aromatic H)
-
δ 4.12 (m, 1H, piperidine CH)
-
δ 3.81 (s, 3H, OCH)
HRMS (ESI-TOF)
Calculated for CHNOS: 446.1421
Found: 446.1418 [M+H]
Purity Assessment
HPLC method validation parameters:
| Parameter | Value |
|---|---|
| Column | C18 (250 × 4.6 mm) |
| Mobile phase | ACN:Water (70:30) |
| Flow rate | 1.0 mL/min |
| Retention time | 8.72 min |
| Purity | 99.3% |
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Reduces reaction time for Knoevenagel step:
| Parameter | Conventional | Microwave |
|---|---|---|
| Time | 8 hr | 45 min |
| Yield | 74% | 82% |
| Energy consumption | 5.2 kWh | 1.8 kWh |
Flow Chemistry Approach
Continuous processing advantages:
Industrial Scale Challenges
Critical Quality Attributes
| Parameter | Specification |
|---|---|
| Z-isomer purity | ≥98.5% |
| Residual solvents | <500 ppm |
| Heavy metals | <10 ppm |
Cost Analysis
Breakdown for 1 kg batch:
| Component | Cost (%) |
|---|---|
| Raw materials | 62% |
| Energy | 18% |
| Labor | 12% |
| Waste treatment | 8% |
Environmental Impact Assessment
Green chemistry metrics for optimized route:
| Metric | Value |
|---|---|
| Atom economy | 78% |
| E-factor | 23 |
| Process mass intensity | 56 |
| Renewable solvent ratio | 41% |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiazole ring undergoes regioselective substitutions at electrophilic positions. For example:
| Reaction Type | Reagents/Conditions | Product Formed | Key Observations | Source |
|---|---|---|---|---|
| Thiol substitution | Lawesson's reagent (reflux, THF) | Thiazole-2-thiol derivative | Enhanced π-stacking observed via XRD | |
| Piperidine substitution | 3-Methylpiperidine (EtOH, Δ) | Analog with modified piperidine substituent | Improved solubility in polar solvents |
These reactions are facilitated by electron-withdrawing effects of the pyrazole-methylene group, which activates the thiazole ring for nucleophilic attack .
Condensation Reactions
The methylidene (–CH=) group participates in Knoevenagel-type condensations:
The Z-configuration of the methylidene group remains stereospecific during these reactions .
Cycloaddition and Cyclization
The pyrazole-thiazole system engages in [3+2] cycloadditions:
These reactions exploit the electron-deficient nature of the thiazole ring .
Redox Reactions
Functional group transformations include:
Reduction of the thiazol-4-one to dihydrothiazole is critical for prodrug design .
Hydrolysis and Stability
The compound undergoes pH-dependent hydrolysis:
Stability studies indicate optimal storage in anhydrous, neutral environments .
Key Mechanistic Insights:
-
The 4-methylpiperidino group enhances solubility without sterically hindering reactivity.
-
The 3-methoxyphenyl substituent directs electrophilic aromatic substitution (EAS) to the para position .
-
Z-configuration of the methylidene group influences stereochemical outcomes in cycloadditions .
This reactivity profile supports applications in targeted drug design, particularly for anticancer and antimicrobial agents .
Scientific Research Applications
Research indicates that 5-{(Z)-1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(4-methylpiperidino)-1,3-thiazol-4-one exhibits several promising biological activities:
Antimicrobial Properties
Several studies have highlighted the antimicrobial efficacy of similar thiazole and pyrazole derivatives. For instance, compounds containing thiazole rings have shown significant activity against various bacterial strains such as Pseudomonas aeruginosa and Escherichia coli . The unique structure of this compound may enhance its effectiveness compared to simpler analogs.
Anti-inflammatory Effects
The presence of the pyrazole moiety suggests potential anti-inflammatory properties. Pyrazoles are known for their ability to inhibit cyclooxygenase enzymes, leading to reduced inflammation . This compound could be explored further for developing anti-inflammatory drugs.
Anticancer Activity
Preliminary investigations into similar compounds have indicated cytotoxic effects against cancer cell lines. The combination of heterocycles may provide synergistic effects that enhance anticancer activity through multiple mechanisms .
Case Studies and Research Findings
A review of recent literature provides insights into specific applications and findings related to this compound:
- In Vitro Studies : In vitro assays have demonstrated that derivatives of this compound exhibit selective cytotoxicity against cancer cell lines, suggesting its potential as a lead molecule in cancer therapy .
- Molecular Docking Studies : Molecular docking simulations indicate favorable binding interactions with key biological targets such as DNA gyrase and MurD, which are critical in bacterial cell wall synthesis . This positions the compound as a candidate for further development as an antimicrobial agent.
- Pharmacokinetics : Studies on the pharmacokinetic properties reveal that modifications to the structure can significantly influence absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for drug development .
Mechanism of Action
The mechanism of action of 5-{(Z)-1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(4-methylpiperidino)-1,3-thiazol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Substituent Position Effects : The 3-methoxyphenyl group in the target compound may confer distinct electronic and steric properties compared to the 4-methoxyphenyl analog (). Para-substitution could enhance resonance stabilization, whereas meta-substitution may favor hydrophobic interactions in binding pockets .
Solubility and Bioavailability: The 4-methylpiperidino group in the target compound likely improves aqueous solubility compared to analogs with bulky alkyl/aryl chains (e.g., 2-phenylethyl in ). Piperidine derivatives are known to enhance blood-brain barrier penetration in CNS-targeted drugs .
Research Findings and Mechanistic Insights
- Anti-Inflammatory Activity : Compounds with pyrazole-thiazole scaffolds (e.g., ) have demonstrated inhibition of cyclooxygenase-2 (COX-2) in preclinical studies. The target compound’s 3-methoxyphenyl group may enhance selectivity for COX-2 over COX-1, reducing gastrointestinal toxicity .
- Electron Density Distribution: Computational studies (using Multiwfn) on related thiazolidinones reveal localized electron density at the methylidene bridge, suggesting susceptibility to nucleophilic attack. This property could be exploited for prodrug design .
- Crystallographic Stability : Derivatives with bulkier substituents (e.g., isobutoxy in ) exhibit lower thermal stability in differential scanning calorimetry (DSC) analyses, likely due to disrupted crystal packing .
Biological Activity
The compound 5-{(Z)-1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(4-methylpiperidino)-1,3-thiazol-4-one is a complex organic molecule belonging to the class of heterocyclic compounds. Its unique structure, which includes a thiazole ring, a piperidine moiety, and a pyrazole derivative, suggests significant potential for various biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, synthesis methods, and relevant case studies.
Structural Features
The molecular formula of the compound is , with a molecular weight of approximately 460.559 g/mol. The structural complexity allows for diverse interactions with biological targets, which may enhance its pharmacological properties.
Key Structural Components
| Component | Description |
|---|---|
| Thiazole Ring | Contributes to antimicrobial and anti-inflammatory activities. |
| Piperidine Moiety | Enhances solubility and bioavailability. |
| Pyrazole Derivative | Known for various pharmacological effects including analgesic and anti-inflammatory properties. |
Pharmacological Properties
The biological activity of this compound has been evaluated in several studies, revealing promising results in various therapeutic areas:
- Anti-inflammatory Activity : Similar compounds have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, indicating potential use in treating inflammatory diseases .
- Antimicrobial Properties : The thiazole component is associated with antimicrobial activity against a range of bacterial and fungal strains .
- Analgesic Effects : Preliminary studies suggest that the compound may exhibit analgesic properties comparable to standard analgesics .
Understanding the mechanism of action involves studying how the compound interacts with specific biological targets such as enzymes and receptors. Techniques like molecular docking and in vitro assays are employed to assess binding affinities and biological responses.
Interaction Studies
- Molecular Docking : Simulations indicate high binding affinity to cyclooxygenase (COX) enzymes, suggesting potential anti-inflammatory mechanisms.
- In Vitro Assays : These studies have shown that the compound can inhibit the proliferation of certain cancer cell lines, indicating anticancer potential .
Study 1: Anti-inflammatory Activity
A study evaluated a series of pyrazole derivatives for their ability to inhibit TNF-α production in LPS-stimulated macrophages. The results indicated that compounds similar to this compound could reduce TNF-α levels by up to 85% at concentrations around 10 µM .
Study 2: Antimicrobial Efficacy
In another investigation, a derivative of this compound was tested against various bacterial strains including E. coli and Staphylococcus aureus. The results showed significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .
Synthesis Methods
The synthesis of this compound involves multi-step organic reactions:
- Formation of Pyrazole Ring : This is achieved through the reaction of arylhydrazines with appropriate carbonyl compounds.
- Thiazole Ring Formation : Utilizes thioketones or thioamides in the presence of bases.
- Piperidine Integration : Introduced via nucleophilic substitution reactions.
Each step requires optimization for yield and purity, employing techniques such as refluxing and solvent extraction.
Q & A
Basic Research Questions
Q. What are the key considerations in designing a synthesis pathway for this compound, particularly regarding regioselectivity and stereochemical control?
- Methodological Answer : Multi-step synthesis is critical, starting with cyclization of pyrazole intermediates followed by condensation with thiazol-4-one derivatives. For regioselectivity, use directing groups (e.g., methoxy substituents) to guide coupling reactions. Stereochemical control for the (Z)-configured methylidene group can be achieved via kinetic vs. thermodynamic conditions, as seen in analogous pyrazole-thiazolidinone hybrids . X-ray crystallography (e.g., in structurally related compounds) confirms stereochemistry post-synthesis .
Q. How is X-ray crystallography employed to validate the structural configuration of this compound and its intermediates?
- Methodological Answer : Single-crystal X-ray diffraction is used to resolve bond geometries (e.g., Z/E isomerism of the methylidene group) and confirm substituent positions. For example, in related pyrazoles, crystallographic data revealed dihedral angles between aromatic rings (e.g., 3-methoxyphenyl and thiazol-4-one planes), critical for understanding conjugation effects . Pre-synthesis computational modeling (e.g., DFT) can guide crystal growth conditions .
Q. What spectroscopic techniques are most effective for characterizing the purity and functional groups of this compound?
- Methodological Answer : Use a combination of /-NMR to identify proton environments (e.g., methylidene protons at δ 7.5–8.0 ppm) and carbonyl resonances (thiazol-4-one C=O at ~170 ppm). IR spectroscopy confirms key stretches (C=N at ~1600 cm, C=O at ~1680 cm). High-resolution mass spectrometry (HRMS) validates molecular ion peaks .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally similar pyrazole-thiazol-4-one hybrids?
- Methodological Answer : Contradictions often arise from substituent effects (e.g., 3-methoxyphenyl vs. 4-methylpiperidino groups). Systematic structure-activity relationship (SAR) studies using isosteric replacements (e.g., replacing methoxy with halogen or alkyl groups) can isolate contributing factors. For example, in antimicrobial studies, electron-withdrawing groups on the phenyl ring enhanced activity, while bulky substituents reduced bioavailability .
Q. What methodologies are recommended for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) paired with molecular dynamics simulations can predict binding modes to targets like kinase domains. Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. For enzyme inhibition assays, use fluorogenic substrates to measure IC values under varying pH and temperature conditions .
Q. What experimental strategies optimize reaction conditions for scale-up synthesis while maintaining yield and purity?
- Methodological Answer : Flow chemistry (e.g., continuous-flow reactors) improves heat/mass transfer and reduces side reactions in exothermic steps like cyclization. Statistical design of experiments (DoE) identifies critical parameters (e.g., temperature, solvent ratio). For example, optimizing the Swern oxidation step in flow systems increased yields by 20% compared to batch methods .
Q. How can researchers address challenges in the compound’s solubility and stability during in vitro assays?
- Methodological Answer : Use co-solvents (e.g., DMSO/PBS mixtures) for solubility, ensuring <1% DMSO to avoid cytotoxicity. Lyophilization improves long-term stability. Monitor degradation via HPLC-UV at accelerated storage conditions (40°C/75% RH). For unstable intermediates, employ protecting groups (e.g., tert-butoxycarbonyl for amines) during synthesis .
Data Analysis & Contradiction Management
Q. How should researchers interpret conflicting data on the compound’s cytotoxicity across different cell lines?
- Methodological Answer : Cell-line-specific factors (e.g., expression of efflux pumps or metabolic enzymes) may explain discrepancies. Use RNA-seq or CRISPR knockouts to identify resistance mechanisms. Normalize data to positive controls (e.g., doxorubicin) and report IC values with 95% confidence intervals .
Q. What statistical approaches are robust for analyzing dose-response relationships in pharmacological studies?
- Methodological Answer : Nonlinear regression (e.g., four-parameter logistic model) fits dose-response curves. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatments. For high-throughput data, apply machine learning (e.g., random forests) to identify predictors of activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
